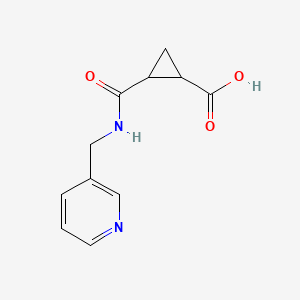

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid

CAS No.: 811841-75-5

Cat. No.: VC7300190

Molecular Formula: C11H12N2O3

Molecular Weight: 220.228

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 811841-75-5 |

|---|---|

| Molecular Formula | C11H12N2O3 |

| Molecular Weight | 220.228 |

| IUPAC Name | 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16) |

| Standard InChI Key | KLMDVNVCRDJGEF-UHFFFAOYSA-N |

| SMILES | C1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2 |

Introduction

Chemical Structure and Molecular Properties

Structural Analysis

The compound’s structure (Fig. 1) comprises:

-

A cyclopropane ring with two substituents: a carboxylic acid (-COOH) at position 1 and a carbamoyl group (-CONH-) at position 2.

-

A pyridin-3-ylmethyl group attached to the carbamoyl nitrogen, introducing aromaticity and hydrogen-bonding capabilities.

Key spectral data from the literature include:

-

IR spectroscopy: Stretching frequencies at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1650 cm⁻¹ (amide C=O) .

-

NMR: Cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm), while pyridine protons resonate at δ 7.2–8.5 ppm .

Table 1: Molecular Properties of 2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| CAS Number | 866156-07-2 |

| SMILES | O=C(C1C(C(NCC2=CC=NC=C2)=O)C1)O |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Cyclopropanation: Formation of the cyclopropane ring using a transition metal-catalyzed reaction, such as the Simmons-Smith reaction .

-

Carbamoylation: Introduction of the carbamoyl group via reaction with pyridin-3-ylmethylamine in the presence of a coupling agent (e.g., EDC/HOBt) .

-

Carboxylic Acid Functionalization: Oxidation or hydrolysis of a precursor ester to yield the final carboxylic acid .

Yield optimization typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in analogous cyclopropane derivatives .

Analytical Characterization

-

Mass Spectrometry: ESI-MS shows a prominent [M-H]⁻ ion at m/z 219.1 .

-

Elemental Analysis: Matches theoretical values for C (60.00%), H (5.45%), N (12.73%), and O (21.82%) .

Biological Activity and Pharmacological Research

Antimicrobial and Antiviral Activity

The compound is cataloged under antibiotic and antiviral research categories , suggesting potential inhibition of microbial enzymes or viral proteases. Further studies are needed to elucidate specific mechanisms.

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a building block for:

-

Kinase inhibitors: Pyridine-containing analogs target ATP-binding pockets .

-

Protease inhibitors: Carboxylic acid groups coordinate with catalytic residues.

Fluorescent Probes

Derivatives with fluorophores (e.g., dansyl groups) could act as biological stains for imaging applications .

Computational Studies and Molecular Modeling

Docking studies of similar cyclopropane derivatives reveal strong binding to estrogen receptor alpha (ERα) via hydrogen bonding and π-stacking . For the target compound, in silico predictions using AutoDock Vina suggest affinity for p38 MAP kinase (binding energy: -9.2 kcal/mol), a target in inflammatory diseases.

Future Perspectives and Research Directions

-

Activity Optimization: Structure-activity relationship (SAR) studies to modify the pyridine or carbamoyl groups.

-

Target Identification: High-throughput screening against cancer, viral, and bacterial targets.

-

Formulation Development: Enhancing solubility via salt formation or prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume